molecular formula C21H15F3N4OS B6569754 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1021216-20-5

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6569754
CAS No.: 1021216-20-5
M. Wt: 428.4 g/mol
InChI Key: OEVTVIWQJLMRTN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a sulfur-linked acetamide moiety and a 3-(trifluoromethyl)phenyl substituent. Its structure comprises a 2-phenyl group on the pyrazolo[1,5-a]pyrazine core, a thioether bridge, and an N-arylacetamide tail.

Properties

IUPAC Name

2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4OS/c22-21(23,24)15-7-4-8-16(11-15)26-19(29)13-30-20-18-12-17(14-5-2-1-3-6-14)27-28(18)10-9-25-20/h1-12H,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVTVIWQJLMRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy against different cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[1,5-a]pyrazine moiety.
  • A sulfanyl linkage.
  • A trifluoromethyl phenyl group.

This unique arrangement suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. The following sections summarize key findings from recent studies.

Anticancer Activity

Numerous studies have assessed the anticancer properties of pyrazole derivatives. For instance:

CompoundCell LineIC50_{50} Value (µM)Mechanism
Compound AMCF73.79Induces apoptosis
Compound BSF-26812.50Cell cycle arrest
Compound CNCI-H46042.30Inhibition of proliferation

Key Findings:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50_{50} values indicating effective growth inhibition at micromolar concentrations .
  • Mechanisms of Action : The mechanisms proposed include induction of apoptosis and disruption of cell cycle progression, which are critical for cancer treatment .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. For example:

  • Compounds have been shown to inhibit inflammatory pathways by targeting specific kinases involved in cytokine production and immune response modulation.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural components:

  • Sulfanyl Group : Enhances lipophilicity and facilitates interaction with cellular membranes.
  • Trifluoromethyl Phenyl Group : Increases metabolic stability and may enhance binding affinity to target proteins.

Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on the proliferation of various cancer cell lines. The results indicated significant inhibition of cell growth, with particular efficacy noted in lung and breast cancer models .

Study 2: Inhibition of Kinase Activity

Another study focused on the inhibition of Aurora-A kinase by related compounds within the same class. The findings suggested that modifications in the pyrazole ring could lead to enhanced inhibitory activity against this target, which is crucial for cancer cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of the target compound and its analogs:

Compound Pyrazolo Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Modifications References
Target Compound : 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide 2-phenyl 3-(trifluoromethyl)phenyl C₂₁H₁₅F₃N₄OS ~429 (estimated) Base structure with trifluoromethyl group for enhanced stability.
: 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 2-(4-chlorophenyl) 3-(methylsulfanyl)phenyl C₂₀H₁₅ClN₄OS₂ 454.94 (calculated) Chlorine atom increases electronegativity; methylsulfanyl enhances hydrophobicity.
: 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 2-(4-methylphenyl) 2-(trifluoromethyl)phenyl C₂₁H₁₇F₃N₄OS 454.44 (calculated) Methyl group improves steric tolerance; trifluoromethyl at ortho position.
(G420-0416) : 2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 2-(naphthalen-1-yl) 3-(trifluoromethyl)phenyl C₂₅H₁₇F₃N₄OS 478.49 Naphthyl group extends π-conjugation, potentially enhancing binding affinity.

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